molecular formula C17H34O2 B164438 Methyl 13-methylpentadecanoate CAS No. 5487-50-3

Methyl 13-methylpentadecanoate

Cat. No.: B164438
CAS No.: 5487-50-3
M. Wt: 270.5 g/mol
InChI Key: FRGDXZRZDAJTOU-UHFFFAOYSA-N
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Description

It has the molecular formula C₁₇H₃₄O₂ and a molecular weight of 270.45 g/mol . This compound is characterized by its long hydrocarbon chain with a methyl group at the 13th carbon position, making it a branched fatty acid ester.

Scientific Research Applications

Methyl 13-methylpentadecanoate has several applications in scientific research:

Safety and Hazards

The safety data sheet for Methyl 13-methylpentadecanoate indicates that it causes serious eye damage . Protective measures such as wearing protective gloves, eye protection, and face protection are recommended when handling this substance .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 13-methylpentadecanoate can be synthesized through the esterification of 13-methylpentadecanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the esterification process. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to maximize yield and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the methyl group and the ester functional group. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in methanol for transesterification reactions.

Major Products Formed:

    Oxidation: Carboxylic acids and ketones.

    Reduction: 13-methylpentadecanol.

    Substitution: Various esters depending on the nucleophile used.

Mechanism of Action

The mechanism of action of methyl 13-methylpentadecanoate involves its interaction with enzymes involved in fatty acid metabolism. It can be incorporated into lipid bilayers, affecting membrane fluidity and function. Additionally, it may modulate signaling pathways related to lipid metabolism and inflammation by interacting with specific receptors and enzymes .

Comparison with Similar Compounds

Uniqueness: Methyl 13-methylpentadecanoate is unique due to its specific branching at the 13th carbon, which influences its physical and chemical properties, such as melting point, solubility, and reactivity. This branching can also affect its biological activity and interactions with enzymes and receptors compared to its straight-chain and differently branched analogs.

Properties

IUPAC Name

methyl 13-methylpentadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H34O2/c1-4-16(2)14-12-10-8-6-5-7-9-11-13-15-17(18)19-3/h16H,4-15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRGDXZRZDAJTOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CCCCCCCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H34O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40339164
Record name Methyl 13-methylpentadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40339164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5487-50-3
Record name Methyl 13-methylpentadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40339164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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